molecular formula C8H5ClN2O4 B8349553 1-(4-Chloro-3-nitrophenyl)-2-nitroethene

1-(4-Chloro-3-nitrophenyl)-2-nitroethene

Cat. No. B8349553
M. Wt: 228.59 g/mol
InChI Key: HZQUUWYQZMTGCL-UHFFFAOYSA-N
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Patent
US08344028B2

Procedure details

A solution of 4-chloro-3-nitro-benzaldehyde (5 g) and ammonium acetate (3.5 g) in nitromethane (4.5 mL) and acetic acid (20 mL) was heated to reflux for 3 hr, and then cooled to room temperature in an ice bath. The product precipitated as a dark solid. The dark solid was washed with water then ether/hexane (1:1) and dried overnight under vacuum to give 3.5 g of the title compound (75a) as a bright-red solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C([O-])(=O)C.[NH4+].[N+:18]([CH3:21])([O-:20])=[O:19]>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:21][N+:18]([O-:20])=[O:19])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product precipitated as a dark solid
WASH
Type
WASH
Details
The dark solid was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether/hexane (1:1) and dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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